2H-Thiazolo[5,4-g]indazole
Description
Significance of Indazole and Thiazole (B1198619) Heterocycles in Synthetic and Medicinal Chemistry Research
The indazole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. researchgate.net Its derivatives have demonstrated a wide array of pharmacological properties. nih.gov Similarly, the thiazole ring, a sulfur and nitrogen-containing five-membered heterocycle, is a common feature in numerous natural products and synthetic compounds with significant therapeutic applications. researchgate.netnih.gov The presence of thiazole moieties is considered important in the development of new drugs with a range of potential activities. nih.gov
The combination of these two versatile heterocycles into a fused system like 2H-Thiazolo[5,4-g]indazole creates a novel molecular architecture with the potential for synergistic or unique biological effects. Early studies have indicated that fused heterocyclic systems can exhibit enhanced biological activity compared to their individual components, driving research interest in these complex structures.
Scope of this compound within Fused Heterocyclic Architectures
This compound is part of a larger family of thiazoloindazole isomers. The specific arrangement of the thiazole ring fused to the 'g' face of the indazole core distinguishes it from other isomers, such as thiazolo[5,4-e]indazole and thiazolo[4,5-g]indazole. nih.gov This regiochemical difference can significantly impact the molecule's shape, electronic distribution, and, consequently, its interaction with biological targets.
The synthesis of these fused systems has been a focus of methodological development in organic chemistry. acs.orgnih.gov Researchers have devised various synthetic routes to access these complex scaffolds, often involving multi-step sequences. acs.orgaustinpublishinggroup.comresearchgate.net A notable approach is the Davis-Beirut reaction, which has been successfully employed for the construction of thiazolo-2H-indazoles from ortho-nitrobenzaldehydes or ortho-nitrobenzyl bromides. acs.orgnih.gov This reaction involves the formation of an N-(2-nitrobenzyl)(tritylthio)alkylamine, followed by deprotection and cyclization. acs.orgnih.gov
The ability to introduce substituents at various positions on the thiazoloindazole core provides a platform for creating a diverse library of derivatives. This structural diversity is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. nih.gov
Overview of Research Trajectories for this compound and its Derivatives
Current research on this compound and its analogs is multifaceted, spanning synthetic methodology, computational studies, and biological evaluation. A significant area of investigation is the development of efficient and regioselective synthetic methods to produce these compounds. organic-chemistry.orgnih.gov
One prominent research direction is the exploration of their potential as enzyme inhibitors. For instance, derivatives of the related thiazolo[5,4-e]indazole scaffold have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant for the treatment of neurological disorders. nih.govnih.govacs.org Molecular docking studies have been instrumental in guiding the design of these inhibitors, predicting how they might bind to the active site of the enzyme. nih.govnih.govresearchgate.net
Furthermore, the synthesis of various substituted 2H-indazole derivatives continues to be an active area of research, with studies exploring their potential as antimicrobial and anti-inflammatory agents. nih.govnih.gov The functionalization of the indazole and thiazole rings allows for the fine-tuning of their electronic and steric properties, which can influence their biological target specificity and potency. tandfonline.com The development of metal-catalyzed cross-coupling reactions has provided powerful tools for introducing a wide range of substituents onto the heterocyclic core. organic-chemistry.org
The table below summarizes some of the key research findings related to the synthesis and potential applications of thiazoloindazole systems.
| Research Focus | Key Findings |
| Synthetic Methodology | The Davis-Beirut reaction provides a viable route to thiazolo-2H-indazoles. acs.orgnih.gov |
| Copper-catalyzed multi-component reactions have been developed for the synthesis of 2H-indazoles. organic-chemistry.org | |
| Palladium-catalyzed intramolecular amination is another strategy for preparing indazole derivatives. austinpublishinggroup.com | |
| Biological Applications | Thiazoloindazole derivatives have been explored as potential acetylcholinesterase (AChE) inhibitors. nih.govnih.gov |
| Certain 2H-indazole derivatives have shown promise as antimicrobial and anti-inflammatory agents. nih.gov | |
| Fused thiazolo[5,4-d]pyrimidine (B3050601) derivatives have been identified as potent adenosine (B11128) A2A receptor inverse agonists. mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-pyrazolo[3,4-e][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3S/c1-2-6-8(9-4-12-6)7-5(1)3-10-11-7/h1-4H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTIPWZFHJEJGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1C=NN3)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663259 | |
| Record name | 1H-[1,3]Thiazolo[5,4-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218596-83-9 | |
| Record name | 1H-[1,3]Thiazolo[5,4-g]indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2h Thiazolo 5,4 G Indazole and Its Analogues
Strategies for Fused Thiazoloindazole Ring System Construction
The assembly of the fused thiazoloindazole framework requires sophisticated synthetic strategies that allow for the regioselective formation of the heterocyclic rings. Researchers have explored a variety of reactions to achieve this, ranging from multicomponent reactions to transition-metal-catalyzed cyclizations.
Davis-Beirut Reaction Applications in Thiazoloindazole Synthesis
The Davis-Beirut reaction has emerged as a powerful tool for the synthesis of 2H-indazoles and their fused derivatives. nih.govnih.gov This reaction typically involves the N,N-bond forming heterocyclization of an in situ-generated nitroso intermediate under basic conditions. nih.govescholarship.org
The synthesis of thiazolo-2H-indazoles via the Davis-Beirut reaction starts from o-nitrobenzaldehydes and S-trityl-protected 1°-aminoalkanes. nih.govacs.org The process involves the reductive amination of the o-nitrobenzaldehyde to form an imine, which is then reduced. Subsequent deprotection of the trityl group from the sulfur atom, followed by treatment with an aqueous base in methanol, triggers the cyclization to yield the thiazolo[3,2-b]indazole system. nih.govacs.org This method has been shown to be effective for producing thiazolo-, as well as the larger ring thiazino-, and thiazepino-2H-indazoles in good yields. nih.govacs.org The resulting thia-2H-indazoles are generally more stable than their oxo-analogues. nih.gov
The reaction tolerates a range of substituents on the aromatic ring of the o-nitrobenzaldehyde, including both electron-withdrawing and electron-donating groups. acs.org
Table 1: Examples of Thiazolo-2H-indazoles Synthesized via the Davis-Beirut Reaction
| Starting Material (o-nitrobenzaldehyde derivative) | Starting Material (Aminothiol derivative) | Product | Yield |
| 2-Nitrobenzaldehyde | 2-(Tritylthio)ethanamine | 2,3-Dihydrothiazolo[3,2-b]indazole | Good |
| 6-Nitro-1,3-benzodioxole-5-carbaldehyde | 2-(Tritylthio)ethanamine | 7,8-Dihydro- nih.govescholarship.orgdioxolo[4,5-f]thiazolo[3,2-b]indazole | 84% acs.org |
| 6-Nitro-1,3-benzodioxole-5-carbaldehyde | 3-(Tritylthio)propan-1-amine | 8,9-Dihydro-7H- nih.govescholarship.orgdioxolo[4,5-f] nih.govescholarship.orgthiazino[3,2-b]indazole | Not specified |
| 6-Nitro-1,3-benzodioxole-5-carbaldehyde | 4-(Tritylthio)butan-1-amine | 7,8,9,10-Tetrahydro- nih.govescholarship.orgdioxolo[4,5-f] nih.govescholarship.orgthiazepino[3,2-b]indazole | 73% acs.org |
Copper-Catalyzed Cyclization Approaches for 2H-Thiazolo[5,4-g]indazole Scaffolds
Copper catalysis offers a versatile platform for the synthesis of N-heterocycles, including the 2H-indazole core. Copper-catalyzed reactions can facilitate both C-N and N-N bond formations, which are crucial steps in the assembly of the indazole ring.
One notable approach is the copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes, which yields 3-alkenyl-2H-indazoles. researchgate.netnih.gov This reaction proceeds through a C-N bond formation followed by a 1,2-hydride shift. nih.gov While this specific method leads to 3-substituted indazoles, the underlying principles of copper-catalyzed C-N bond formation are relevant to the synthesis of more complex fused systems.
Another powerful copper-catalyzed reaction is the azide-alkyne cycloaddition (CuAAC), which is discussed in more detail in section 2.1.4. In the context of constructing the core scaffold, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097), catalyzed by copper(I) oxide nanoparticles, provides an efficient route to 2H-indazoles. organic-chemistry.org This methodology could potentially be adapted for the synthesis of thiazolo[5,4-g]indazoles by using appropriately functionalized starting materials.
Table 2: Copper-Catalyzed Synthesis of 2H-Indazole Derivatives
| Starting Materials | Catalyst | Product Type | Key Features |
| 2-Alkynylazobenzenes | Copper catalyst | 3-Alkenyl-2H-indazoles | Intramolecular cyclization, C-N bond formation, 1,2-hydride shift. nih.gov |
| 2-Bromobenzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles | 2-Substituted-2H-indazoles | One-pot, three-component reaction, ligand-free conditions. organic-chemistry.org |
| 2-Nitroarylaldehydes, primary amines, alkynes | CuBr/Zn(OTf)2 | 3-(Arylethynyl)-2H-indazoles | One-pot, three-component synthesis. researchgate.net |
Organophosphorus-Mediated Reductive Cyclization Protocols
Organophosphorus reagents, particularly trivalent phosphorus compounds like triethyl phosphite (B83602) and tri-n-butylphosphine, are well-established reagents for the deoxygenative cyclization of nitro compounds, a reaction often referred to as the Cadogan cyclization. researchgate.netmit.edu This methodology provides a direct route to various heterocyclic systems, including indazoles, by forming an N-N bond.
In the context of 2H-indazole synthesis, a one-pot strategy involves the condensation of an o-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate. researchgate.netorganic-chemistry.org This intermediate then undergoes reductive cyclization mediated by an organophosphorus reagent to afford the 2H-indazole. researchgate.netorganic-chemistry.org This approach is notable for its operational simplicity and mild reaction conditions. organic-chemistry.org
A more advanced application of this chemistry involves a catalytic cycle where the phosphine (B1218219) oxide byproduct is recycled using a silane (B1218182) as the terminal reductant. researchgate.net This minimizes the amount of the organophosphorus reagent required. researchgate.net Furthermore, organophosphorus-mediated reductive cyclization has been successfully applied to the synthesis of 3-amino-2H-indazoles from 2-nitrobenzonitriles, which are first converted to benzamidines. rsc.org
Table 3: Organophosphorus-Mediated Synthesis of 2H-Indazoles
| Starting Materials | Phosphorus Reagent | Key Features | Product Type |
| o-Nitrobenzaldehydes, primary amines | Tri-n-butylphosphine | One-pot condensation and reductive cyclization. organic-chemistry.org | 2-Substituted-2H-indazoles |
| o-Nitrobenzaldehydes, primary amines | Phospholene oxide (catalytic), silane (reductant) | Catalytic use of phosphorus reagent. researchgate.net | 2-Substituted-2H-indazoles |
| 2-Nitrobenzonitriles, amines | Not specified | Two-step process involving benzamidine (B55565) formation. rsc.org | 3-Amino-2H-indazoles |
Azide-Alkyne Cycloaddition (CuAAC) in Thiazoloindazole Derivatization
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the formation of 1,4-disubstituted-1,2,3-triazoles. organic-chemistry.orgnih.gov While not typically used to construct the core indazole or thiazole (B1198619) rings themselves, it serves as an exceptionally powerful tool for the late-stage derivatization of the this compound scaffold. nih.govescholarship.org
This reaction's high functional group tolerance, mild reaction conditions, and high yields make it ideal for introducing a wide variety of substituents onto a pre-formed thiazoloindazole core that has been functionalized with either an azide or a terminal alkyne group. researchgate.netglenresearch.com For instance, an azide-functionalized thiazoloindazole could be readily coupled with a diverse library of alkynes to generate a range of derivatives for structure-activity relationship studies. The reaction is bio-orthogonal, meaning it can proceed in complex biological media without interfering with native biochemical processes. glenresearch.com
Enantioselective versions of the CuAAC have also been developed, allowing for the kinetic resolution of chiral azides and the synthesis of enantiomerically enriched triazole products. nih.gov
Palladium-Catalyzed Reaction Pathways for Thiazoloindazole Formation
Palladium catalysis has become indispensable in modern organic synthesis, particularly for the formation of C-C and C-N bonds. Several palladium-catalyzed methods have been developed for the synthesis of the 2H-indazole ring system.
One prominent strategy is the intramolecular amination (Buchwald-Hartwig amination) of N-aryl-N'-(o-bromobenzyl)hydrazines. organic-chemistry.org This reaction proceeds via the formation of a C(7a)-N(1) bond to construct the indazole ring, followed by spontaneous dehydrogenation. organic-chemistry.org The reaction conditions are generally mild and tolerate a variety of functional groups on the aryl rings. organic-chemistry.org
Domino reactions catalyzed by palladium also offer an efficient route to 2H-indazoles. For example, a one-pot reaction of 2-bromobenzyl bromides and arylhydrazines using a palladium catalyst with a phosphine ligand leads directly to 2-aryl-2H-indazoles. researchgate.net Another domino sequence involves the palladium-catalyzed coupling of monosubstituted hydrazines with 2-halobenzonitriles, followed by an intramolecular hydroamination to yield 3-amino-2H-indazoles. researchgate.net These methods are highly versatile and allow for the rapid assembly of substituted indazole cores from readily available starting materials. researchgate.netnih.gov
Table 4: Palladium-Catalyzed Synthesis of 2H-Indazoles
| Reaction Type | Starting Materials | Catalyst System | Key Features |
| Intramolecular Amination | N-Aryl-N'-(o-bromobenzyl)hydrazines | Pd(OAc)2 / dppf / tBuONa | Forms N(1)-C(7a) bond. organic-chemistry.org |
| Domino Reaction | 2-Bromobenzyl bromides, arylhydrazines | Pd catalyst / t-Bu3PHBF4 | One-pot synthesis of 2-aryl-2H-indazoles. researchgate.net |
| Domino Reaction | 2-Halobenzonitriles, monosubstituted hydrazines | Palladium catalyst | Regioselective synthesis of 3-amino-2H-indazoles. researchgate.net |
Condensation and Subsequent Cyclization Strategies
A common and straightforward approach to building heterocyclic rings involves the condensation of two or more components to form an intermediate that subsequently cyclizes to the desired product. These reactions are often performed in a one-pot fashion, enhancing their efficiency and practicality.
For the synthesis of indazoles, a typical strategy involves the condensation of a hydrazine (B178648) derivative with a carbonyl compound. For example, the reaction of 2-benzoylcyclohexanone (B1331447) with a substituted hydrazine in the presence of an acid catalyst can yield 2,3-diaryl-4,5,6,7-tetrahydro-2H-indazoles. austinpublishinggroup.com
More relevant to the synthesis of the core aromatic indazole system, the condensation of 2-nitrobenzaldehydes with primary amines to form Schiff bases, followed by a deoxygenative cyclization using a reagent like triethyl phosphite, is a well-established route to 2-aryl-2H-indazoles. sci-hub.se This condensation-cyclization sequence can often be performed in a single pot. organic-chemistry.org Multicomponent reactions, such as the one-pot condensation of a substituted pyrazole-4-carbaldehyde, thiosemicarbazide, and a bromoacetyl-quinolinone derivative, demonstrate the power of this strategy to build complex heterocyclic systems. researchgate.net
Regioselective Synthesis of this compound and its Isomers
The synthesis of N-substituted indazoles presents a significant challenge in heterocyclic chemistry, primarily concerning regioselectivity. The indazole nucleus allows for substitution at either the N1 or N2 position, and many conventional synthetic routes yield a mixture of 1H- and 2H-isomers. researchgate.net The 2H-isomers, in particular, have been comparatively less explored, partly due to the synthetic difficulties in achieving regioselective N2-substitution. acs.orgnih.gov Consequently, the development of methods that selectively yield 2H-indazoles, especially those fused with other heterocyclic rings like thiazole, is of considerable interest.
A powerful and regioselective method for the construction of thiazole-fused 2H-indazoles is the Davis-Beirut reaction. acs.orgnih.govacs.org This reaction facilitates an N-N bond-forming heterocyclization to reliably produce the 2H-indazole core. nih.govwikipedia.org The process typically starts from o-nitrobenzaldehydes or o-nitrobenzyl bromides, which react with S-trityl-protected primary aminothioalkanes. nih.govacs.orgwikipedia.org The general sequence involves the formation of an imine, reductive amination, deprotection of the sulfur-protecting group, and subsequent base-mediated cyclization to afford the target thiazolo-2H-indazole. acs.org This method is robust, tolerating both electron-withdrawing and electron-donating substituents on the benzene (B151609) ring. nih.govacs.org
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| o-Nitrobenzaldehyde | 1. 2-(Tritylthio)ethanamine, NaBH3CN 2. TFA, Et3SiH 3. aq. KOH, MeOH | 2,3-Dihydrothiazolo[3,2-b]indazole | Good |
| o-Nitrobenzyl bromide | 1. S-Trityl-protected aminothioalkanes 2. TFA 3. aq. KOH, MeOH | Substituted Thiazolo-2H-indazoles | Good |
| Substituted o-nitrobenzaldehydes (e.g., bromo, chloro, methoxy) | 1. 2-(Tritylthio)ethanamine, NaBH3CN 2. TFA, Et3SiH 3. aq. KOH, MeOH | Substituted 2,3-Dihydrothiazolo[3,2-b]indazoles | Good |
The synthesis of specific isomers, such as those belonging to the thiazolo[5,4-e] and thiazolo[4,5-g]indazole families, often requires a different strategic approach. One effective method involves the cyclization of appropriately substituted amino-indazoles. For instance, N-alkylated 5- or 6-nitro-1H-indazoles can be reduced to the corresponding 5- and 6-aminoindazoles using reagents like hydrazine hydrate (B1144303) with a palladium/carbon catalyst. nih.gov These amino-indazole intermediates are then reacted with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. nih.gov This step proceeds via an oxidative cyclization to regioselectively form the fused 2-aminothiazole (B372263) ring, yielding N-alkylated thiazolo[5,4-e]indazol-2-amines or thiazolo[4,5-g]indazol-2-amines in excellent yields. nih.gov
| Precursor | Reaction Steps | Product Isomer | Yield |
|---|---|---|---|
| N-Alkylated 5-nitro-1H-indazole | 1. Reduction (H2NNH2·H2O, Pd/C) 2. Oxidative Cyclization (KSCN, Br2, AcOH) | N-Alkyl-thiazolo[5,4-e]indazol-2-amine | 86–94% |
| N-Alkylated 6-nitro-1H-indazole | 1. Reduction (H2NNH2·H2O, Pd/C) 2. Oxidative Cyclization (KSCN, Br2, AcOH) | N-Alkyl-thiazolo[4,5-g]indazol-2-amine | 86% |
Other regioselective strategies for the core indazole synthesis include metal-mediated direct alkylation of indazoles and one-pot multicomponent reactions. rsc.orgorganic-chemistry.org For example, palladium-catalyzed reactions of 2-bromobenzyl bromides with arylhydrazines can produce 2-aryl-substituted 2H-indazoles. organic-chemistry.org Such methods highlight the ongoing development of precise tools for constructing specific indazole isomers, which are crucial for building more complex fused systems like thiazoloindazoles.
Green Chemistry and Sustainable Approaches in Thiazoloindazole Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds to reduce environmental impact, improve safety, and enhance efficiency. mdpi.comrasayanjournal.co.in These approaches focus on the use of environmentally benign solvents, reusable catalysts, alternative energy sources, and atom-economical reaction designs. mdpi.comscilit.com
For the synthesis of indazoles and related heterocycles, several green strategies have been reported. One notable example is the use of heterogeneous nanocatalysts in eco-friendly solvents. A one-pot, three-component synthesis of 2H-indazoles has been achieved using copper oxide (CuO) nanoparticles supported on activated carbon. acs.org This reaction, which combines 2-bromobenzaldehydes, primary amines, and sodium azide, proceeds efficiently under ligand-free conditions in polyethylene (B3416737) glycol (PEG-400), a recognized green solvent, to give high yields of the desired products. organic-chemistry.orgacs.org The catalyst in such systems can often be recovered and reused, adding to the sustainability of the process. acs.org
The use of alternative energy sources is another cornerstone of green synthesis. Microwave irradiation, for example, can significantly reduce reaction times and improve yields. rasayanjournal.co.inresearchgate.net It has been successfully applied in the synthesis of various fused heterocyclic systems, including libraries of thiazolo[5,4-f]quinazolines, demonstrating its potential for the rapid and efficient construction of related thiazoloindazole scaffolds. researchgate.net
Furthermore, the development of metal-free reaction conditions represents a significant advance in sustainable synthesis. A metal-free, three-component domino reaction has been developed to synthesize pyrimido[1,2-b]indazole analogues using basic conditions (KOH in DMF), offering an alternative to transition-metal-catalyzed processes. mdpi.com The design of sustainable and atom-economical protocols, such as the formal [4+3] annulation to create fused benzazepines, addresses the challenge of minimizing waste while constructing complex molecular architectures. nih.govacs.org
| Green Approach | Methodology/Reagents | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous Nanocatalysis | CuO nanoparticles on activated carbon in PEG-400 for a one-pot, three-component reaction. | Use of a green solvent, catalyst reusability, ligand-free conditions. | organic-chemistry.orgacs.org |
| Alternative Energy Source | Microwave-assisted synthesis. | Reduced reaction times, higher yields, enhanced reaction rates. | rasayanjournal.co.inresearchgate.net |
| Metal-Free Synthesis | Domino reaction using KOH/DMF for pyrimido[1,2-b]indazoles. | Avoids use of toxic or expensive metal catalysts. | mdpi.com |
| Atom Economy | Formal [4+3] annulation reactions for fused heterocycles. | Maximizes incorporation of reactant atoms into the final product, minimizing waste. | scilit.comnih.govacs.org |
These sustainable methodologies provide a framework for developing future syntheses of this compound and its analogues that are not only chemically efficient but also environmentally responsible.
Computational and Theoretical Chemistry of 2h Thiazolo 5,4 G Indazole
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure Analysis
DFT methods, such as B3LYP, are often employed with basis sets like 6-311G to optimize molecular geometries and calculate vibrational frequencies. nih.gov These studies help in understanding the molecule's stability and spectroscopic properties. For instance, calculations on related thiazole (B1198619) derivatives have been used to analyze their optimized structures and predict infrared spectra. nih.gov Such analyses for 2H-Thiazolo[5,4-g]indazole would provide a theoretical foundation for its structural characterization.
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. nih.gov
In the context of this compound, DFT calculations can determine the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov For example, in studies of other indazole derivatives, the HOMO and LUMO distributions were found to span almost the entire molecule, and the energy gap was used to identify which derivatives would be better electron donors or acceptors. nih.gov This approach allows for the rational design of derivatives with tailored electronic properties and reactivity.
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |
|---|---|---|---|---|
| Parent Compound | -6.5 | -1.8 | 4.7 | Moderate |
| Electron-Donating Group Substituted | -6.1 | -1.7 | 4.4 | High |
| Electron-Withdrawing Group Substituted | -6.9 | -2.1 | 4.8 | Low |
Indazole systems can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which can significantly influence their physical, chemical, and biological properties. nih.gov Computational studies are crucial for determining the relative stability and energetic preferences of these tautomers. nih.gov By calculating the total energies of the different tautomeric forms of this compound using methods like DFT (e.g., B3LYP/6-31G**), the most stable isomer can be identified. nih.gov
For the parent indazole, thermodynamic calculations have shown that the 1H-indazole is the more predominant and stable form over the 2H-indazole. nih.gov Similar computational analyses on this compound would clarify its preferred tautomeric state, which is essential information for understanding its reactivity and interactions with biological targets. The solvent environment can also influence tautomeric equilibrium, a factor that can be modeled using techniques like the Polarizable Continuum Model (PCM).
| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water | Predicted Stability |
|---|---|---|---|
| 1H-tautomer | 0.00 | 0.00 | Most Stable |
| 2H-tautomer | +2.5 | +2.1 | Less Stable |
| 3H-tautomer | +5.1 | +4.5 | Least Stable |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. wjarr.combiointerfaceresearch.com This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their binding mechanisms. For this compound derivatives, docking simulations can identify potential biological targets and elucidate key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex. nih.gov
Studies on similar thiazolyl-indazole scaffolds have used docking to evaluate their potential as inhibitors for targets like the SARS-CoV-2 main protease (MPro). nih.gov These simulations can predict binding affinities (often expressed as a docking score or binding energy) and identify crucial amino acid residues in the active site that interact with the ligand. nih.govnih.gov For instance, π-stacking with histidine residues and interactions with methionine have been identified as important for the binding of some thiazolyl-indazole inhibitors. nih.gov
| Parameter | Value |
|---|---|
| Binding Energy (kcal/mol) | -9.2 |
| Hydrogen Bond Interactions | ASP181, GLU91 |
| Hydrophobic Interactions | LEU22, VAL30, ILE89 |
| π-Stacking Interactions | PHE92 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. wjarr.com MD simulations are used to assess the stability of the docked conformation and to analyze the conformational changes in both the ligand and the protein upon binding. physchemres.org
For a promising docked pose of a this compound derivative, an MD simulation would typically be run for a duration of nanoseconds to observe the system's behavior. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate the stability of the complex. nih.gov A stable complex will show minimal fluctuations in RMSD over the simulation period. Furthermore, MD simulations can be used to calculate binding free energies, providing a more accurate estimation of binding affinity than docking scores alone. physchemres.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing QSAR models, the activity of new, untested compounds can be predicted, thereby guiding the synthesis of more potent molecules. ijpsdronline.comnih.gov
For a series of this compound derivatives, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). physchemres.org These descriptors are then correlated with experimentally determined biological activities (e.g., IC50 values) using statistical methods to build a predictive model. The statistical quality of the QSAR model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). physchemres.org Successful 3D-QSAR models, for example, can generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. physchemres.org
In Silico Assessment of Drug-Like Properties
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity (T) of lead compounds. In silico ADMET prediction tools are used to evaluate the drug-likeness of molecules like this compound. nih.gov
These computational models predict various properties, including oral bioavailability, blood-brain barrier penetration, and adherence to established guidelines like Lipinski's Rule of Five. tubitak.gov.tr For example, predictions can estimate a compound's potential for good oral absorption and whether it possesses reactive functional groups. nih.gov This early assessment helps to filter out compounds with unfavorable ADMET profiles, saving time and resources in the drug development process. rjptonline.org
| Property | Predicted Value | Status |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant (Lipinski's Rule) |
| LogP | < 5 | Compliant (Lipinski's Rule) |
| Hydrogen Bond Donors | < 5 | Compliant (Lipinski's Rule) |
| Hydrogen Bond Acceptors | < 10 | Compliant (Lipinski's Rule) |
| Human Oral Absorption | > 80% | High |
| Blood-Brain Barrier Penetration | Low | Desirable for peripheral targets |
Structure Activity Relationship Sar Studies and Molecular Design Principles for 2h Thiazolo 5,4 G Indazole Analogues
Impact of Substituent Effects on Biological Activity
The biological activity of heterocyclic compounds is profoundly influenced by the nature and position of various substituents. For thiazole (B1198619) and indazole derivatives, SAR studies have consistently shown that minor structural modifications can lead to significant changes in potency, selectivity, and pharmacokinetic properties.
Thiazole Ring Substituents: The thiazole ring is a key component in numerous synthetic drugs, including antimicrobial, anti-inflammatory, and antineoplastic agents. ijper.org SAR studies on thiazole derivatives have revealed several key trends:
Position 2: Substituents at the 2-position of the thiazole ring are crucial for activity. For instance, the introduction of 2-amino or 2-hydrazinyl groups has been shown to be favorable for antifungal activity. nih.gov In a series of cholinesterase inhibitors, 1,3-thiazole-piperazine derivatives showed potent activity, indicating that complex substituents at this position can drive target engagement. academie-sciences.fr
Position 4: The 4-position often accommodates aryl groups. The substitution pattern on this phenyl ring can fine-tune activity. For example, in a series of adenosine (B11128) A3 receptor antagonists, a 4-methoxyphenyl (B3050149) group on the thiazole ring led to a great increase in binding affinity and selectivity. nih.gov
Position 5: Modifications at the 5-position can also modulate activity. In some anticancer agents, the presence of an arylazo group at this position was found to be beneficial. nih.gov
Indazole Ring Substituents: The indazole scaffold is present in many anticancer agents, most of which are kinase inhibitors. nih.gov Its two nitrogen atoms allow for diverse substitution patterns.
N1-Position: Alkylation or arylation at the N1 position is a common strategy. In a series of CCR4 antagonists, N1 meta-substituted benzyl (B1604629) groups were found to be the most potent. acs.org The nature of this substituent can also significantly impact pharmacokinetic properties like oral absorption. acs.org
N2-Position: While N1 substitution is more common, N2-substituted indazoles also exhibit important biological activities and can be favored synthetically under certain conditions. nih.gov
C3-Position: The 3-position is a key point for derivatization. 3-carboxamide indazoles have been explored as potential anticancer agents. nih.gov
C6-Position: In the design of IDO1 inhibitors, small groups like halogens at the C6-position of the indazole ring were found to be important. nih.gov For CCR4 antagonists, small substituents were tolerated at C5, C6, and C7, with C6 analogues being preferred. acs.org
Table 1: Examples of Substituent Effects on Thiazole and Indazole Derivatives
Mechanistic Investigations of Biological Activities of 2h Thiazolo 5,4 G Indazole Derivatives
Molecular Mechanisms of Anticancer/Antiproliferative Action
The anticancer properties of 2H-Thiazolo[5,4-g]indazole and related heterocyclic systems are attributed to their ability to interfere with key cellular processes that are fundamental to cancer cell proliferation and survival. These mechanisms include the inhibition of critical enzymes in signaling pathways, the induction of programmed cell death (apoptosis), and the disruption of the cell division cycle.
Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. Derivatives of indazole and thiazole (B1198619) have been identified as potent inhibitors of several protein kinases involved in oncogenesis.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 gene are prevalent in acute myeloid leukemia (AML), leading to abnormal constitutive activation of the kinase and subsequent proliferation of immature myeloblast cells. nih.govsemanticscholar.org Benzimidazole-indazole derivatives have been developed as potent inhibitors targeting both wild-type and mutant FLT3 kinases. nih.govnih.gov For instance, the compound 22f (a benzimidazole-indazole derivative) demonstrated potent inhibitory activity against FLT3 and its drug-resistant D835Y mutant, with IC50 values of 0.941 nM and 0.199 nM, respectively. nih.gov Another study reported that the inhibitor 8r , a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) derivative, strongly inhibited FLT3 and its mutants with nanomolar IC50 values. nih.gov These findings highlight the potential of the indazole moiety as a "hinge binder" that interacts with the ATP-binding pocket of the kinase. nih.gov
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a significant role in the development of various solid tumors. Molecular modeling studies have shown that certain thiazole derivatives exhibit strong inhibitory effects against EGFR. nih.gov For example, compound 4i (a thiazole derivative) was predicted to have a strong interaction with EGFR, with a docking score of -6.434 and a binding energy of -53.40 kcal/mol. nih.gov Furthermore, some imidazothiazole derivatives bearing a thiazolidinone moiety have been evaluated for EGFR kinase inhibition, with compound 4c showing an inhibitory concentration of 18.23 µM. researchgate.net
Other Kinases: Thiazole derivatives have also shown inhibitory activity against other kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is critical for tumor angiogenesis. One thiazole derivative, compound 4c , was found to inhibit VEGFR-2 with an IC50 of 0.15 µM. mdpi.com The inhibition of these signaling pathways disrupts downstream processes, including cell proliferation, survival, and angiogenesis, contributing to the anticancer effect of these compounds.
Table 1: Kinase Inhibition by Thiazole and Indazole Derivatives
| Compound Class | Specific Compound | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|---|
| Benzimidazole-Indazole | 22f | FLT3 | 0.941 nM |
| Benzimidazole-Indazole | 22f | FLT3 (D835Y mutant) | 0.199 nM |
| Benzamide-Indazole | 8r | FLT3 (D835Y mutant) | 5.64 nM |
| Benzamide-Indazole | 8r | FLT3 (ITD mutant) | 22.8 nM |
| Imidazothiazole-Thiazolidinone | 4c | EGFR | 18.23 µM |
| Thiazole Derivative | 4c | VEGFR-2 | 0.15 µM |
A key strategy in cancer therapy is to trigger apoptosis in tumor cells. Thiazole-containing compounds have demonstrated the ability to induce apoptosis through various mechanisms.
Apoptosis Induction: Studies on thiazolo[5,4-d]pyrimidines, a structurally related scaffold, revealed that these compounds can induce apoptosis. For example, compound 4k was shown to increase the sub-G1 population in A549 lung cancer cells, which is indicative of apoptosis. nih.gov This process was confirmed by the observed cleavage of PARP-1 and procaspase-3, key markers of the apoptotic cascade. nih.gov Similarly, the thiazolyl hydrazone derivative, compound 2 , was found to increase the population of early and late apoptotic cells (18.3%) in C6 glioma cells and cause a significant disturbance in the mitochondrial membrane potential (40.2%), a critical event in the intrinsic apoptotic pathway. eurekaselect.com Another thiazole derivative, compound 4c , markedly increased the percentage of early (22.39%) and late (9.51%) apoptotic cells in the MCF-7 breast cancer cell line. mdpi.com
Cell Cycle Modulation: In addition to inducing apoptosis, these derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. A novel class of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] cbijournal.comjapsonline.comnih.govdiazaphosphole-6-carboxylates demonstrated the ability to arrest the cell cycle at different phases in renal (TK-10) and lung (A549) cancer cells. nih.govrsc.org Specifically, compounds 2e, 2h, and 2j caused significant cell cycle arrest at the G2 phase in TK-10 cells, while compounds 2h and 2j arrested the cycle at the G1 phase in A549 cells. nih.gov Compound 4c also induced cell cycle arrest, causing an accumulation of MCF-7 cells in the pre-G1 phase by 37.36% compared to untreated cells. mdpi.com
Table 2: Apoptosis and Cell Cycle Modulation by Thiazole Derivatives
| Compound/Class | Cell Line | Mechanism | Key Findings |
|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine (B3050601) (4k) | A549 (Lung) | Apoptosis Induction | Increase in sub-G1 population; Cleavage of PARP-1 and procaspase-3. nih.gov |
| Thiazolyl hydrazone (2) | C6 (Glioma) | Apoptosis Induction | 18.3% increase in apoptotic cells; 40.2% disturbance in mitochondrial membrane potential. eurekaselect.com |
| Thiazole Derivative (4c) | MCF-7 (Breast) | Apoptosis Induction | Increase in early (22.39%) and late (9.51%) apoptotic cells. mdpi.com |
| Thiazolo-diazaphosphole (2h, 2j) | A549 (Lung) | Cell Cycle Arrest | Significant arrest at G1 phase. nih.gov |
| Thiazolo-diazaphosphole (2e, 2h, 2j) | TK-10 (Renal) | Cell Cycle Arrest | Significant arrest at G2 phase. nih.gov |
| Thiazole Derivative (4c) | MCF-7 (Breast) | Cell Cycle Arrest | 37.36% accumulation of cells in pre-G1 phase. mdpi.com |
The antiproliferative action of this compound derivatives is ultimately demonstrated by their cytotoxic effects against various human cancer cell lines. In vitro assays, such as the MTT assay, are used to quantify this activity by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cell population.
A novel series of substituted thiazolo[4,5-e]indazol-2-amine derivatives showed promising cytotoxic activity. cbijournal.com For example, compound 7i was active against MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver) cancer cell lines, with IC50 values of 11.5 ± 0.8 µM, 11.5 ± 0.4 µM, and 12.4 ± 0.5 µM, respectively. cbijournal.com Other thiazole derivatives have also shown potent activity; compound 4i exhibited an IC50 value of 0.190 ± 0.045 µg/mL against the SaOS-2 osteosarcoma cell line. nih.gov These studies demonstrate the broad-spectrum cytotoxic potential of the thiazolo-indazole framework against a variety of human cancers.
Table 3: In Vitro Cytotoxicity (IC50) of Thiazolo-Indazole and Related Derivatives
| Compound | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| 7i (Thiazolo[4,5-e]indazole) | MCF-7 | Breast | 11.5 ± 0.8 µM cbijournal.com |
| 7e (Thiazolo[4,5-e]indazole) | MCF-7 | Breast | 12.8 ± 0.6 µM cbijournal.com |
| 7i (Thiazolo[4,5-e]indazole) | ME-180 | Cervical | 11.5 ± 0.4 µM cbijournal.com |
| 7o (Thiazolo[4,5-e]indazole) | ME-180 | Cervical | 11.5 ± 0.9 µM cbijournal.com |
| 7d (Thiazolo[4,5-e]indazole) | Hep-G2 | Liver | 10.4 ± 0.2 µM cbijournal.com |
| 4k (Thiazolo[5,4-d]pyrimidine) | A549 | Lung | 1.4 µM nih.gov |
| 4k (Thiazolo[5,4-d]pyrimidine) | A431 | Epidermal | 3.1 µM nih.gov |
| 4k (Thiazolo[5,4-d]pyrimidine) | T98G | Glioblastoma | 3.4 µM nih.gov |
| 4c (Thiazole derivative) | MCF-7 | Breast | 2.57 ± 0.16 µM mdpi.com |
| 4c (Thiazole derivative) | HepG2 | Liver | 7.26 ± 0.44 µM mdpi.com |
| 2 (Thiazolyl hydrazone) | C6 | Glioma | 13.00 ± 1.00 µg/mL eurekaselect.com |
Antimicrobial and Antiprotozoal Mechanisms
Beyond their anticancer effects, derivatives of the this compound scaffold have shown significant activity against various pathogens, including protozoa and fungi.
Infections caused by protozoa such as Entamoeba histolytica, Giardia intestinalis (also known as G. lamblia), and Trichomonas vaginalis are a major global health concern. frontiersin.org Research has shown that indazole derivatives are potent antiprotozoal agents. A series of 2-phenyl-2H-indazole derivatives demonstrated strong activity against these three protozoans. nih.gov The results indicated that the 2-phenyl substitution on the indazole ring is important for antiprotozoal activity. nih.gov For example, derivatives with methoxycarbonyl or 4-chlorophenyl substitutions showed IC50 values below 0.050 µM against E. histolytica. nih.gov While the precise mechanism is not fully elucidated for these specific compounds, antiprotozoal drugs often act by damaging protozoan DNA or inhibiting essential metabolic pathways, such as parasite dehydrogenase activity. The mechanism for the widely used benzimidazole (B57391) class of anthelmintics, which also show some antiprotozoal activity, involves binding to the protein β-tubulin, thereby disrupting microtubule formation. nih.gov
Table 4: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives
| Protozoa | Most Potent Derivatives | Activity (IC50) |
|---|---|---|
| Entamoeba histolytica | Methoxycarbonyl and 4-chlorophenyl substituted | < 0.050 µM nih.gov |
| Giardia intestinalis | 2-phenyl-2H-indazole derivatives | Data not specified, but reported as active. nih.gov |
| Trichomonas vaginalis | 2-phenyl-2H-indazole derivatives | Data not specified, but reported as active. nih.gov |
Invasive fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The development of new antifungal agents is critical due to rising resistance to existing drugs like azoles. nih.gov
Thiazole derivatives have been identified as a promising group of antifungal compounds. Studies on a series of novel thiazole derivatives demonstrated very strong activity against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The proposed mechanism of action for these compounds is related to their activity within the fungal cell wall structure and/or the cell membrane. nih.gov Azole antifungals, a major class of drugs, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. frontiersin.org It is plausible that thiazole-based compounds could act on similar targets. Molecular docking studies of an active 2-amino-4,5-diarylthiazole derivative (5a8 ) suggested potential interactions with fungal target proteins, including lanosterol 14α-demethylase (CYP51). nih.gov This compound exhibited potent anti-Candida activity with an MIC80 of 9 µM, comparable to the commercial drug fluconazole. nih.gov
Table 5: Antifungal Activity of Thiazole Derivatives Against Candida albicans
| Compound Class | Specific Compound | Activity | Proposed Mechanism of Action |
|---|---|---|---|
| Thiazole derivatives with cyclopropane | Not specified | MIC: 0.008–7.81 µg/mL nih.gov | Action within the fungal cell wall and/or cell membrane. nih.gov |
| 2-Amino-4,5-diarylthiazole | 5a8 | MIC80: 9 µM nih.gov | Potential inhibition of target proteins like lanosterol 14α-demethylase (CYP51). nih.gov |
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) Inhibition Mechanisms
While direct mechanistic studies on this compound derivatives as Acetylcholinesterase (AChE) inhibitors are not extensively documented, research on the closely related thiazolo[5,4-e]indazole isomer provides significant insights. Molecular docking studies have been instrumental in guiding the design of these compounds as potent AChE inhibitors nih.gov.
The primary mechanism involves the binding of the thiazoloindazole core within the active site of the AChE enzyme. Modifications at the C-2 position of this scaffold have been explored to enhance inhibitory activity. For instance, the introduction of carbazole (B46965) and triazole moieties has been investigated to create novel derivatives with improved efficacy nih.gov. The synthesis of these derivatives often begins with the functionalization of 2-aminothiazoloindazoles to introduce functionalities, such as acetamide (B32628) groups, which can then be further modified nih.gov. These synthetic strategies aim to produce compounds that can effectively interact with key residues in the AChE active site, thereby blocking the hydrolysis of acetylcholine.
| Compound Class | Target Enzyme | Key Mechanistic Feature | Reference |
|---|---|---|---|
| Thiazolo[5,4-e]indazole Derivatives | Acetylcholinesterase (AChE) | Binding to AChE active site; activity enhanced by C-2 modifications. | nih.gov |
Myeloperoxidase (MPO) Inhibition Mechanisms
Derivatives of 2H-indazole, the core structure of this compound, have been identified as potent inhibitors of Myeloperoxidase (MPO) aub.edu.lbnih.govnih.gov. MPO is an enzyme involved in the innate immune response that produces hypohalous acids, which can cause tissue damage if released extracellularly nih.govnih.gov.
Computational docking studies suggest a likely inhibition mechanism where the 2H-indazole scaffold positions itself in a stacked arrangement over the heme group within the MPO active site. In this orientation, the aromatic core of the inhibitor stacks over the pyrrole (B145914) rings of the heme porphyrin. Substituents on the indazole ring play a crucial role in potency. For example, an alkyl chain attached to the N2-position of the indazole ring extends towards a hydrophobic pocket in the enzyme's active site. Structure-activity relationship (SAR) studies have revealed that smaller substituents at the N2 and C3 positions generally result in more active MPO inhibitors nih.gov. A consistent trend observed is that increasing the length of an alkyl chain substituent leads to a decrease in inhibitory potency nih.gov.
| Compound Class | Target Enzyme | IC50 Values | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| 2H-Indazoles | Myeloperoxidase (MPO) | Potent inhibition with IC50 < 1 µM for 14 compounds. | Aromatic core stacks over the heme group in the active site. | aub.edu.lbnih.govnih.gov |
Cyclooxygenase-2 (COX-2) Inhibition Mechanisms
The thiazole ring, a key component of the this compound structure, is present in various known Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins (B1171923) grafiati.comgrafiati.com. Selective COX-2 inhibitors are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.
The established mechanism for selective COX-2 inhibitors involves the specific binding of the inhibitor within the COX-2 active site. A key feature of many selective inhibitors, such as celecoxib (B62257) and 4,5-diaryloxazole derivatives, is the presence of a sulfonamide or methylsulfonyl group semanticscholar.orgnih.gov. This group can access and bind to a secondary, hydrophobic pocket within the COX-2 enzyme that is not readily accessible in the COX-1 isoform. This differential binding accounts for the selectivity. For thiazole-containing analogues, such as pyrazolyl-thiazole derivatives, molecular docking studies confirm their ability to fit within the COX-2 active site, with key interactions stabilizing the inhibitor-enzyme complex semanticscholar.org. Although direct studies on this compound are limited, the presence of the thiazole moiety suggests a potential for similar COX-2 inhibitory mechanisms.
| Compound Class | Target Enzyme | Selectivity Index (SI) | Key Mechanistic Feature | Reference |
|---|---|---|---|---|
| Pyrazolyl-thiazole Derivatives | Cyclooxygenase-2 (COX-2) | Up to 134.6 | Binding to a secondary pocket in the COX-2 active site. | semanticscholar.org |
| 4,5-Diaryloxazoles | Cyclooxygenase-2 (COX-2) | ~800 fold for SC-299 | Preferential binding to COX-2 over COX-1. | nih.gov |
Receptor Interaction Studies (e.g., Adenosine (B11128) A2A Receptor Inverse Agonism)
Structurally related compounds, specifically thiazolo[5,4-d]pyrimidine derivatives, have been extensively studied as antagonists and inverse agonists of the Adenosine A2A receptor (A2AAR) nih.govnih.govsemanticscholar.orgmdpi.com. The A2AAR is a G protein-coupled receptor that plays a significant role in various physiological processes, and its modulation is a therapeutic target for neurodegenerative disorders nih.govmdpi.com.
Inverse agonists bind to the same receptor as an agonist but elicit the opposite pharmacological response. Functional studies on thiazolo[5,4-d]pyrimidine derivatives have confirmed their behavior as potent inverse agonists at the human A2AAR nih.govnih.gov. The affinity and potency of these compounds are highly dependent on the substitution pattern at positions 2 and 5 of the thiazolopyrimidine core nih.gov. For example, certain derivatives bearing a 5-((2-methoxyphenyl)methylamino) group and a phenyl moiety at position 2 have displayed high affinity (Ki) in the low nanomolar range and potent inverse agonism (IC50) nih.gov. Similarly, derivatives containing piperazine (B1678402) and piperidine (B6355638) moieties have also been identified as potent and selective hA2A AR inverse agonists, with some exhibiting Ki and IC50 values below 10 nM nih.gov. These findings highlight the potential of the broader thiazole-fused heterocyclic family, including this compound, to interact with and modulate the activity of the A2AAR.
| Compound Derivative | Receptor Target | Binding Affinity (Ki) | Inverse Agonist Potency (IC50) | Reference |
|---|---|---|---|---|
| Thiazolo[5,4-d]pyrimidine (Compound 3) | hA2A AR | 4.72 nM | 5.34 nM | nih.gov |
| 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (Compound 11) | hA2A AR | 8.62 nM | 7.42 nM | nih.gov |
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine (Compound 18) | hA2A AR | 0.06 nM | Not Reported | mdpi.com |
Chemical Reactivity and Functionalization of 2h Thiazolo 5,4 G Indazole Systems
Oxidation Reactions (e.g., S-Oxidation to Sulfones)
Oxidation reactions targeting the sulfur atom within the thiazole (B1198619) ring of the 2H-Thiazolo[5,4-g]indazole system represent a powerful strategy for modulating the electronic properties of the scaffold and introducing a versatile functional handle for further diversification. The conversion of the sulfide (B99878) to the corresponding sulfone significantly enhances the reactivity of the thiazole ring, making it an excellent electrophile.
The oxidation of the thiazole sulfur is typically achieved using common oxidizing agents. For analogous fused thiazole systems, reagents such as meta-chloroperoxybenzoic acid (mCPBA) have been used effectively. The resulting sulfone moiety is a key intermediate for introducing a wide array of substituents. nih.gov The strong electron-withdrawing nature of the sulfone group activates the thiazole ring for various transformations that are not feasible on the unoxidized scaffold.
The sulfone group acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles, including amines, alcohols, and thiols, at the carbon atom adjacent to the sulfonyl group. This reactivity is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in medicinal chemistry programs. nih.govnih.gov
Table 1: Representative Oxidation Reactions on Thiazole-Containing Heterocycles
| Starting Material Analogue | Reagent | Product Type | Ref. |
|---|---|---|---|
| Thiazolo[4,5-d] nih.govcbijournal.comrsc.orgtriazole-thione | S-methylation, then mCPBA | Thiazolo[4,5-d] nih.govcbijournal.comrsc.orgtriazole-sulfone | nih.gov |
Ring-Opening and Rearrangement Reactions
While the this compound system is generally stable, under certain conditions, either the thiazole or the indazole ring can undergo ring-opening or rearrangement reactions. These transformations, though less common than substitutions, can provide pathways to novel heterocyclic scaffolds.
The indazole moiety, for instance, can be susceptible to electrochemical oxidative ring-opening reactions in the presence of alcohols, leading to the formation of ortho-alkoxycarbonylated azobenzenes. mdpi.com Although this specific reaction has been demonstrated on simpler 2H-indazoles, it highlights a potential reactivity pathway for the indazole portion of the fused system under oxidative conditions.
The thiazole ring can also be involved in rearrangement processes. For example, thiazolium salts, which can be formed from thiazole derivatives, are known to participate in cascade cycloaddition/rearrangement reactions to yield pyrrolo- cbijournal.comnih.govthiazine derivatives. rsc.org Such rearrangements fundamentally alter the core scaffold, offering access to diverse chemical space. While specific examples for the this compound core are not extensively documented, these precedents on related structures suggest potential avenues for chemical exploration.
Diversification of the Thiazoloindazole Scaffold via Substitutions
The primary strategy for elaborating the this compound core involves substitution reactions on both the thiazole and indazole rings. These reactions are essential for creating libraries of analogues for biological screening.
A key position for functionalization is the 2-amino group, which is often incorporated into the thiazole ring during synthesis. This amino group can undergo a variety of reactions, including nucleophilic acyl substitutions. For instance, reaction with chloroacetyl chloride can afford acetamide (B32628) derivatives, which serve as building blocks for further modifications. cbijournal.com Similarly, condensation with various aldehydes can lead to the formation of Schiff bases, which can be further reduced or cyclized.
As mentioned in section 7.1, the introduction of a sulfone group onto the thiazole ring opens up numerous possibilities for substitution via SNAr reactions. This method has been used to introduce a wide range of functionalities, including:
Amines: Reaction with primary and secondary amines to form 2-amino-thiazoloindazole derivatives.
Alkoxides: Reaction with sodium alkoxides to yield 2-alkoxy-thiazoloindazole analogues.
Thiolates: Introduction of sulfur-based substituents. nih.govnih.gov
Furthermore, the sulfone-activated thiazole ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, and alkynyl groups. nih.govnih.gov Radical-based ipso-substitutions of the sulfone group provide another route to alkylated derivatives. nih.gov
Table 2: Examples of Substitution Reactions for Scaffold Diversification
| Reaction Type | Position of Functionalization | Reagents/Catalysts | Product Class | Ref. |
|---|---|---|---|---|
| Nucleophilic Acyl Substitution | 2-amino group of thiazole | Chloroacetyl chloride | Acetamide derivatives | cbijournal.com |
| SNAr | C5 of Thiazolo[4,5-d] nih.govcbijournal.comrsc.orgtriazole-sulfone | Amines, Alkoxides | C5-substituted derivatives | nih.govnih.gov |
| Suzuki Coupling | C5 of Thiazolo[4,5-d] nih.govcbijournal.comrsc.orgtriazole-sulfone | Arylboronic acids, Pd catalyst | C5-Aryl derivatives | nih.govnih.gov |
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) refers to the introduction of chemical groups into a complex molecule, such as a drug candidate, at a late stage of the synthesis. This approach is highly valuable as it allows for the rapid generation of analogues without the need for de novo synthesis. The this compound scaffold is a prime candidate for LSF strategies, particularly through C-H functionalization. rsc.org
The indazole ring, particularly when substituted with a directing group like a 2-aryl moiety, is amenable to transition-metal-catalyzed C-H activation. nih.govresearchgate.net This allows for the regioselective introduction of functional groups at positions that are otherwise difficult to access. Rhodium and palladium catalysts have been effectively used for the ortho-C-H functionalization of 2-aryl-2H-indazoles, enabling reactions such as:
Acylmethylation: Using sulfoxonium ylides to introduce keto-alkyl groups. researchgate.net
Alkylation: Employing alcohols as the alkyl source in the presence of a carbenoid precursor. researchgate.net
Arylation and Alkenylation: Direct coupling with other aromatic or vinylic partners.
These C-H functionalization methods provide a powerful toolkit for modifying the periphery of the this compound core. dntb.gov.ua By leveraging LSF, chemists can efficiently fine-tune the physicochemical and pharmacokinetic properties of lead compounds, accelerating the drug discovery process. nih.gov
Future Research Directions and Emerging Opportunities in 2h Thiazolo 5,4 G Indazole Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency
A primary hurdle in the extensive investigation of 2H-thiazolo[5,4-g]indazoles is the limited availability of efficient and versatile synthetic methodologies. Current synthetic strategies often require multiple steps, harsh reaction conditions, and result in modest yields. Future research should focus on developing more streamlined and sustainable synthetic pathways.
Key opportunities for advancement include:
One-Pot, Multi-Component Reactions: The development of one-pot, three-component reactions, which have been successful for the synthesis of the parent 2H-indazole core, could significantly improve efficiency. organic-chemistry.org Such strategies, often catalyzed by transition metals like copper, allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. organic-chemistry.orgresearchgate.net
Advanced Catalytic Systems: Exploration of novel catalytic systems is crucial. Copper(I) oxide nanoparticles have demonstrated efficacy in the ligand-free synthesis of 2H-indazoles in green solvents like polyethylene (B3416737) glycol (PEG), a direction that could be adapted for the fused thiazoloindazole system. organic-chemistry.org Similarly, palladium-catalyzed intramolecular N-arylation reactions represent another powerful tool for constructing the indazole moiety regioselectively. organic-chemistry.org
Scalable Synthesis: Methodologies that are amenable to large-scale production are needed to facilitate broader biological screening and preclinical development. nih.gov Developing scalable procedures for key intermediates and the final annulation step to form the thiazole (B1198619) ring is a priority. nih.gov
Eco-Friendly Approaches: The use of hazardous and high-boiling point solvents such as DMF and nitrobenzene (B124822) is common in the synthesis of related heterocyclic systems. mdpi.com Future routes should prioritize the use of greener alternatives, such as deep eutectic solvents (DES), which have been successfully employed for the synthesis of thiazolo[5,4-d]thiazoles. mdpi.com Microwave-assisted synthesis could also be explored to reduce reaction times and improve yields. mdpi.com
| Synthetic Strategy | Potential Advantages | Catalyst/Reagent Examples | Relevant Findings for Related Scaffolds |
|---|---|---|---|
| One-Pot, Multi-Component Reaction | Increased efficiency, reduced waste, operational simplicity | Copper(I) Oxide Nanoparticles (Cu₂O-NP) | Efficient synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097). organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | High regioselectivity, good functional group tolerance | Palladium catalysts with t-Bu₃PHBF₄ ligand | Synthesis of 2-aryl-substituted 2H-indazoles from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org |
| Green Chemistry Approaches | Reduced environmental impact, enhanced safety | L-proline/ethylene glycol (DES), Microwave irradiation | Synthesis of thiazolo[5,4-d]thiazoles with yields of 75-92% under eco-friendly conditions. mdpi.com |
| Functionalization via Reactive Tags | Allows for diverse derivatization | Sulfone moiety | A sulfone group on a related thiazolo-triazole system acts as a versatile handle for SNAr, couplings, and alkylations. nih.gov |
Exploration of Underexplored Biological Targets and Mechanisms
The biological activity profile of the 2H-thiazolo[5,4-g]indazole scaffold is still in its infancy. Initial studies have demonstrated its potential in specific therapeutic areas, but a vast landscape of biological targets remains unexplored.
Established Targets: Recent research has identified thiazoloindazole derivatives as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critically involved in the pathology of Alzheimer's disease. nih.govnih.gov One derivative, Tl45b, exhibited an IC₅₀ value of 0.071 µM, marking it as a promising lead for further investigation. nih.govnih.gov Additionally, related thiazolo-indazole structures have shown potential as anticancer agents, exhibiting cytotoxicity against human cancer cell lines such as MCF-7 (breast), ME-180 (cervical), and Hep-G2 (liver). cbijournal.com
Emerging and Underexplored Targets: The constituent heterocycles of the scaffold—thiazole and indazole—are known to interact with a wide range of biological targets, suggesting numerous avenues for future research. cbijournal.comresearchgate.net
Kinase Inhibition: 2H-indazoles are known to act as kinase inhibitors, a class of enzymes frequently targeted in oncology. cbijournal.com Exploring the activity of the this compound core against panels of kinases, such as phosphoinositide 3-kinase (PI3K), could uncover novel anticancer agents. researchgate.net
Antimicrobial Activity: Thiazole-containing compounds are reported to target bacterial enzymes like DNA gyrase B. cbijournal.com Screening this compound libraries against various bacterial and fungal strains could lead to the discovery of new anti-infective agents. researchgate.net
Anti-inflammatory and Neurological Targets: Beyond AChE, the indazole nucleus is present in compounds with anti-inflammatory and antidepressant activities. researchgate.net Investigating the effect of this compound derivatives on targets within these pathways (e.g., cyclooxygenase enzymes, monoamine oxidase) is a logical next step.
| Biological Target Class | Specific Example | Therapeutic Area | Rationale / Supporting Evidence |
|---|---|---|---|
| Enzymes (Neurodegenerative) | Acetylcholinesterase (AChE) | Alzheimer's Disease | Thiazoloindazole derivatives have shown selective AChE inhibition with IC₅₀ values < 1.0 µM. nih.govnih.gov |
| Cancer Cell Lines | MCF-7 (breast), Hep-G2 (liver) | Oncology | Related thiazolo[4,5-e]indazol-2-amine derivatives demonstrate cytotoxic effects. cbijournal.com |
| Protein Kinases | Phosphoinositide 3-kinase (PI3K) | Oncology | The 2H-indazole core is a known kinase inhibitor scaffold. cbijournal.comresearchgate.net |
| Bacterial Enzymes | DNA Gyrase B | Infectious Diseases | The thiazole moiety is a key structural component in known DNA gyrase B inhibitors. cbijournal.com |
| Viral Enzymes | Poliovirus RNA-dependent RNA polymerase | Infectious Diseases | Thiazole derivatives have reported activity against this viral target. cbijournal.com |
Integration of Advanced Computational Methodologies for Predictive Modeling
To accelerate the discovery and optimization of bioactive this compound derivatives, the integration of advanced computational methodologies is indispensable. These in silico techniques can provide deep insights into molecular interactions, guide synthetic efforts, and predict pharmacological properties, thereby saving significant time and resources.
Molecular Docking: This technique has already proven instrumental in the design of thiazoloindazole-based AChE inhibitors. nih.govnih.gov By simulating the binding pose and affinity of ligands within a target's active site, molecular docking allows for the rational design of more potent and selective compounds. nih.govresearchgate.net Future work should apply these methods to underexplored targets like kinases and microbial enzymes. researchgate.net
Structure-Activity Relationship (SAR) and QSAR: Computational analysis can help elucidate the relationship between the structure of a compound and its biological activity. nih.gov For instance, SAR analysis of AChE inhibitors revealed that derivatives with a bis(trifluoromethyl)phenyl-triazolyl group had superior activity compared to those with more rigid carbazolyl substituents. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of virtual compounds before their synthesis.
ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic properties. In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel thiazoloindazole derivatives early in the design process. doaj.org This allows chemists to prioritize compounds with more drug-like properties.
Quantum Mechanics: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the thiazoloindazole scaffold, such as the energies of Frontier Molecular Orbitals (FMOs). rsc.org These properties are often correlated with the reactivity and biological activity of the molecules.
| Computational Method | Application in Thiazoloindazole Research | Example/Potential Use Case |
|---|---|---|
| Molecular Docking (e.g., AutoDock, Glide) | Predicting binding modes and affinities to biological targets. | Guided the design of potent AChE inhibitors by showing favorable interactions in the enzyme's active site. nih.govnih.govresearchgate.net |
| Structure-Activity Relationship (SAR) | Identifying key structural features responsible for biological activity. | Revealed that flexible, electron-withdrawing substituents improved AChE inhibitory activity. nih.gov |
| ADMET Modeling | Predicting pharmacokinetic and toxicity profiles of new compounds. | Screening virtual libraries to filter out compounds with predicted poor absorption or high toxicity. doaj.org |
| MM/GBSA | Calculating binding free energies for ligand-protein complexes. | Validating docking results and providing a more accurate estimation of binding affinity for PI3K inhibitors. researchgate.net |
| PASS Algorithm | Predicting the spectrum of biological activities based on structure. | Evaluating the potential anti-tumor properties of novel designs. researchgate.net |
Design of Next-Generation Thiazoloindazole-Based Chemical Probes
The development of potent and selective this compound-based ligands provides a foundation for creating sophisticated chemical probes. These tools are invaluable for studying biological systems, validating drug targets, and elucidating mechanisms of action.
A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context. The design of next-generation probes from the thiazoloindazole scaffold will involve two key steps:
Incorporation of a Reactive Handle: To be useful as a probe, a lead compound must be modified to include a functional group that allows for the attachment of a reporter tag. Synthetic strategies that install versatile functionalities, such as a sulfone moiety that can undergo SNAr reactions, are highly desirable. nih.govrsc.orgelsevierpure.com The development of methods to selectively functionalize the thiazoloindazole core to introduce amines, carboxylic acids, or alkynes would create versatile platforms for probe synthesis.
Conjugation with Reporter Tags: Once a reactive handle is in place, various reporter tags can be attached:
Fluorescent Dyes: Attaching a fluorophore to a potent ligand (e.g., the AChE inhibitor Tl45b) would enable researchers to visualize the location and concentration of the target enzyme in cells using techniques like fluorescence microscopy.
Biotin Tags: Biotinylation of a thiazoloindazole ligand would allow for affinity purification of its target protein from cell lysates, helping to confirm binding partners (target validation).
Photo-affinity Labels: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would create a probe that, upon UV irradiation, forms a covalent bond with its target. This technique is powerful for unambiguously identifying the direct binding targets of a compound, especially for those with unknown mechanisms of action.
By transforming promising this compound compounds into high-quality chemical probes, the scientific community can gain deeper insights into complex biological processes and accelerate the validation of new drug targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2H-Thiazolo[5,4-g]indazole, and what critical parameters influence yield?
- Methodological Answer : Synthesis typically involves cyclization of nitrobenzoyl derivatives under acidic conditions. Ethyl 2-nitrobenzoylacetate undergoes thermal cyclization with thionating agents (e.g., P₂S₅) to form the thiazoloindazole core, achieving yields of 60-75% at 110-130°C . Modified methods using aldehyde-thioglycolic acid condensations (1:1.1 molar ratio) at 80-120°C improve regioselectivity, with yields >70% . Key parameters include reaction temperature, stoichiometry, and inert atmosphere to prevent oxidation.
Q. Which spectroscopic techniques are most effective for structural elucidation of thiazoloindazole derivatives?
- Methodological Answer : Combined ¹H/¹³C NMR and HRMS are essential. ¹H NMR reveals deshielded methylene protons adjacent to sulfur (δ 3.8-4.2 ppm) and aromatic indazole protons as multiplets (δ 7.1-8.3 ppm) . IR spectroscopy confirms C=N stretching (1580-1620 cm⁻¹), while HRMS provides exact mass confirmation (e.g., [M+H]⁺ for C₉H₆N₂S: 181.0234) . X-ray crystallography resolves regiochemistry in ambiguous cases.
Q. What safety protocols are critical when handling thiazoloindazole derivatives in the laboratory?
- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation . Avoid direct solvent exposure (e.g., DMF, AcOH) during synthesis. Emergency procedures include rinsing contaminated skin with water (15 min) and consulting safety data sheets for spill management .
Advanced Research Questions
Q. How can computational methods guide the design of thiazoloindazole-based acetylcholinesterase (AChE) inhibitors?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to AChE's catalytic anionic site. Key interactions include π-π stacking with Trp286 and hydrogen bonding with His447. Energy minimization (B3LYP/6-31G*) optimizes ligand geometry pre-synthesis. In silico ADMET profiling (SwissADME) filters derivatives with poor bioavailability .
Q. How should researchers resolve contradictions in solvatochromic data for indazole derivatives?
- Methodological Answer : Apply dual-parameter analysis (polarizability vs. dipolarity) using Kamlet-Taft or Catalan's scales. Conflicting dipole moment changes between ground/excited states require time-resolved fluorescence (femtosecond lasers) to decouple solvent relaxation effects. For 2H-thiazoloindazoles, UV-Vis in 10+ solvents (ε = 5-50) clarifies polarity-dependent shifts .
Q. What strategies optimize bioactivity in thiazoloindazole derivatives via structure-activity relationships (SAR)?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at C5 of the indazole to enhance π-π interactions. Methylation at the thiazole N2 position improves metabolic stability. Systematic SAR studies (10-15 derivatives) with IC₅₀ assays (e.g., AChE inhibition) identify pharmacophores. Bioisosteric replacement (e.g., thiazole → oxazole) balances potency and solubility .
Q. How do tautomerization and dimerization phenomena affect the reactivity of thiazoloindazoles?
- Methodological Answer : Tautomerization to 1H-indazole forms is negligible in ground/excited states, as confirmed by NMR and fluorescence lifetime decay analysis . Dimerization in nonpolar solvents (e.g., 2-methylbutane) forms π-stacked aggregates, reducing electrophilic reactivity. Use polar aprotic solvents (DMF, DMSO) to maintain monomeric reactivity.
Q. What are the key challenges in synthesizing polynitrogen-containing thiazoloindazole hybrids (e.g., thiadiazolo derivatives)?
- Methodological Answer : Competing cyclization pathways require careful control of reaction kinetics. For thiazolo[4,3-b]-1,3,4-thiadiazoles, sequential condensation of aldehydes (1.1 eq) and thioglycolic acid (1 eq) at 90°C minimizes byproducts. Purification via flash chromatography (EtOAc/hexane, 3:7) isolates hybrids with >85% purity .
Data Contradiction Analysis
Q. How to address conflicting reports on the solvatochromic behavior of indazole derivatives?
- Methodological Answer : Discrepancies arise from solvent selection bias. Standardize protocols using 10+ solvents spanning polarities (e.g., hexane → DMSO). Compare UV-Vis λₘₐₓ shifts against Catalan's solvent basicity (SB) and polarizability (SP) scales. For 2H-thiazoloindazoles, λₘₐₓ red shifts (10-15 nm) correlate strongly with SP (R² > 0.9), resolving prior contradictions .
Key Research Gaps and Future Directions
- Priority : Develop catalytic asymmetric synthesis methods for chiral thiazoloindazoles (e.g., Ru-phosphine complexes).
- Emerging Applications : Explore photodynamic therapy (PDT) potential via singlet oxygen quantum yield measurements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
